![molecular formula C18H19N5O4S B2365544 Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895007-01-9](/img/structure/B2365544.png)
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
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Overview
Description
The compound contains a 1,2,4-triazolo[4,3-a]pyrimidine moiety, which is a type of heterocyclic compound . Heterocycles are often found in biologically active compounds and have many applications in medicinal chemistry .
Molecular Structure Analysis
The 1,2,4-triazolo[4,3-a]pyrimidine moiety is a fused ring system that is isoelectronic with purines . This means it has the same number of valence electrons and can have similar chemical properties.Scientific Research Applications
Antifungal Applications
The compound’s structure includes a 1,2,4-triazine ring . Derivatives of 1,2,4-triazines have been found to exhibit a variety of biological applications, including antifungal properties .
Anti-HIV Applications
1,2,4-Triazine derivatives, like the one in this compound, have also been found to have anti-HIV properties .
Anticancer Applications
The 1,2,4-triazine ring in the compound suggests potential anticancer applications .
Anti-inflammatory and Analgesic Applications
1,2,4-Triazine derivatives have been found to have anti-inflammatory and analgesic properties .
Antihypertensive Applications
The compound could potentially be used in the treatment of hypertension, as 1,2,4-triazine derivatives have been found to have antihypertensive properties .
Antiviral Applications
Pyrrolo[2,3-d]-pyrimidines, which are structurally similar to the compound , have shown excellent activity as effective inhibitors of bovine viral diarrhea virus (BVDV) and high antiviral activity against rotavirus Wa strain and Coxsackievirus B4 .
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-4-27-16(26)12-5-7-13(8-6-12)19-14(24)9-28-18-22-21-17-20-15(25)10(2)11(3)23(17)18/h5-8H,4,9H2,1-3H3,(H,19,24)(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOSUBOPRPVRHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate |
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